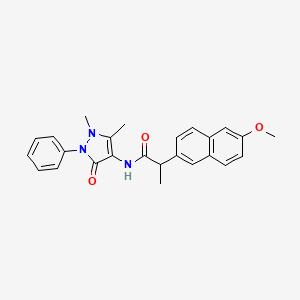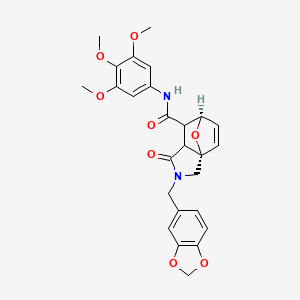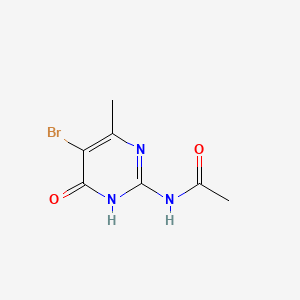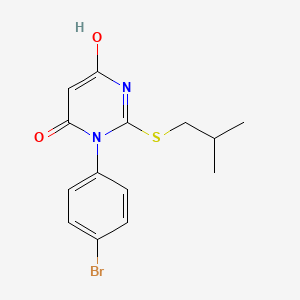
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide is a complex organic compound that features a benzodioxole moiety and a methoxy-naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the naphthyl group: The methoxy-naphthyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Amide bond formation: The final step involves coupling the benzodioxole and naphthyl intermediates through amide bond formation, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the amide bond or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions or cellular processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)butanamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide lies in its specific structural features, such as the combination of benzodioxole and methoxy-naphthyl groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H21NO4 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C22H21NO4/c1-14(16-4-5-18-11-19(25-2)7-6-17(18)10-16)22(24)23-12-15-3-8-20-21(9-15)27-13-26-20/h3-11,14H,12-13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
XIPNNWIGTAHNFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375357.png)
![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-ethyl-1H-imidazol-3-ium](/img/structure/B13375363.png)


![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B13375382.png)
![4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B13375386.png)
![6-[4-(2-chlorophenyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375388.png)

![N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B13375399.png)
![14-(4-chlorophenyl)-17-thia-2,13,15-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol](/img/structure/B13375403.png)
![2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13375405.png)
![3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13375410.png)
![5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13375437.png)

